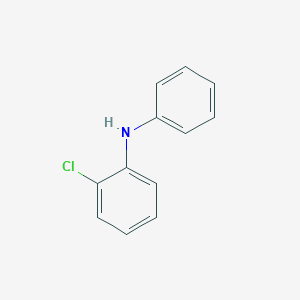

2-chloro-N-phenylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASDLXCHUTYPAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423744 | |

| Record name | 2-chloro-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205-40-9 | |

| Record name | 2-Chloro-N-phenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1205-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-phenylaniline

CAS Number: 1205-40-9

This technical guide provides a comprehensive overview of 2-chloro-N-phenylaniline, a significant chemical intermediate in the fields of pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential biological relevance.

Core Properties and Data

2-chloro-N-phenylaniline, also known as 2-chlorodiphenylamine, is an aromatic amine with a molecular formula of C₁₂H₁₀ClN. Its structure is characterized by a phenyl group and a 2-chlorophenyl group attached to a secondary amine.

Physicochemical Properties

The key physicochemical properties of 2-chloro-N-phenylaniline are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference(s) |

| CAS Number | 1205-40-9 | |

| Molecular Formula | C₁₂H₁₀ClN | |

| Molecular Weight | 203.67 g/mol | |

| Melting Point | 100-101 °C | |

| Boiling Point | 174-175 °C at 12 Torr | |

| Density | 1.216 g/cm³ | |

| Aqueous Solubility | 0.026 g/L | |

| InChI Key | CASDLXCHUTYPAO-UHFFFAOYSA-N |

Spectroscopic Data

The structural elucidation of 2-chloro-N-phenylaniline is supported by various spectroscopic techniques. The following table summarizes key spectral information.

| Spectrum | Key Features and Assignments | Reference(s) |

| ¹H NMR (CDCl₃) | Aromatic protons typically appear in the range of δ 6.7-7.4 ppm. The spectrum shows complex multiplets due to the coupling of protons on both phenyl rings. The NH proton signal is a broad singlet. | |

| ¹³C NMR (CDCl₃) | Aromatic carbons resonate in the range of δ 115-142 ppm. The spectrum displays twelve distinct signals corresponding to the twelve carbon atoms in the molecule. | |

| FT-IR | The spectrum is characterized by a sharp N-H stretching vibration around 3400 cm⁻¹. Aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region. | |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is observed at m/z 203. A characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak is present due to the ³⁷Cl isotope. Fragmentation may involve the loss of a chlorine atom or cleavage of the C-N bond. |

Synthesis and Experimental Protocols

The synthesis of 2-chloro-N-phenylaniline is primarily achieved through cross-coupling reactions, with the Buchwald-Hartwig amination and the Ullmann condensation being the most prominent methods.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds.

Representative Experimental Protocol:

A reaction vessel is charged with 2-chloroaniline (1.0 mmol), chlorobenzene (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous toluene is added, and the reaction mixture is heated to 80-100 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-chloro-N-phenylaniline.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that also facilitates the formation of C-N bonds, though it often requires higher temperatures than the Buchwald-Hartwig amination.

Representative Experimental Protocol:

In a round-bottom flask, 2-chloroaniline (1.0 mmol), an aryl iodide (e.g., iodobenzene, 1.0 mmol), copper(I) iodide (0.1 mmol), a ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and a base (e.g., potassium carbonate, 2.0 mmol) are combined in a high-boiling polar solvent such as dimethylformamide (DMF). The mixture is deoxygenated by bubbling with an inert gas. The reaction is then heated to 120-150 °C and stirred for several hours to days, with progress monitored by TLC. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with aqueous ammonia to remove copper salts, followed by water and brine. The organic phase is dried, filtered, and concentrated. The resulting crude product is purified by column chromatography to yield 2-chloro-N-phenylaniline.

Caption: Catalytic cycle of the Ullmann condensation.

Potential Biological Activity and Signaling Pathways

While direct biological studies on 2-chloro-N-phenylaniline are limited, the activities of structurally related compounds provide valuable insights into its potential pharmacological applications.

Antifungal Activity of a Structural Analog

The related compound, 2-chloro-N-phenylacetamide, has demonstrated notable antifungal activity. Its mechanism of action is believed to involve the disruption of the fungal cell membrane and interference with essential biosynthetic pathways. One proposed mechanism is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. By inhibiting enzymes in this pathway, the structural integrity of the fungal cell is compromised, leading to cell death. Additionally, there is evidence to suggest that it may also inhibit DNA synthesis, further contributing to its antifungal effects.

Caption: Postulated antifungal mechanism of a structural analog.

Cyclooxygenase (COX) Inhibition by Diphenylamine Derivatives

Diphenylamine derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, diphenylamine derivatives prevent the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects.

Caption: COX inhibition pathway by diphenylamine derivatives.

Conclusion

2-chloro-N-phenylaniline is a versatile chemical compound with established synthetic routes and a range of physicochemical properties that make it a valuable building block in organic synthesis. While direct biological data is sparse, the known activities of its structural analogs suggest potential applications in the development of novel antifungal and anti-inflammatory agents. This guide provides a foundational understanding for researchers and professionals working with this and related compounds, encouraging further investigation into its properties and potential applications.

A Comprehensive Technical Guide to 2-chloro-N-phenylaniline

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of 2-chloro-N-phenylaniline, a significant chemical intermediate. It covers its chemical identity, synthesis protocols, and its role as a scaffold in various applications, particularly within the pharmaceutical and materials science sectors.

Physicochemical and Structural Data

2-chloro-N-phenylaniline, also known as 2-Chlorodiphenylamine, is an aromatic amine. Its structure features a phenyl group and a 2-chlorophenyl group bonded to a central nitrogen atom. This substitution pattern is crucial for its chemical properties and reactivity.

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-phenylaniline | |

| Synonyms | N-Phenyl-2-chloroaniline, 2-Chlorodiphenylamine, (2-Chloro-phenyl)-phenyl-amine | |

| CAS Number | 1205-40-9 | |

| Molecular Formula | C₁₂H₁₀ClN | |

| Molecular Weight | 203.67 g/mol | |

| InChI Key | CASDLXCHUTYPAO-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC=C(C=C1)NC2=CC=CC=C2Cl |

Prominent Synthetic Methodologies

The synthesis of 2-chloro-N-phenylaniline primarily relies on modern cross-coupling reactions that efficiently form the critical carbon-nitrogen (C-N) bond. Classical methods have also been refined to improve yield and sustainability.

a) Palladium-Catalyzed Buchwald-Hartwig Amination: This is a cornerstone of modern organic synthesis for C-N bond formation, offering high versatility and efficiency for coupling aryl halides with amines.

-

Reactants: 1-bromo-2-chlorobenzene (or a similar aryl halide) and aniline.

-

Catalyst System: A palladium source (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0)) and a phosphine ligand (e.g., XPhos, SPhos, or other biaryl phosphine ligands).

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

-

Solvent: An anhydrous, aprotic solvent like toluene or dioxane.

-

Procedure: The aryl halide, aniline, base, and ligand are combined in the solvent under an inert atmosphere (e.g., argon or nitrogen). The palladium catalyst is then added, and the mixture is heated (typically between 80-110 °C) until the reaction is complete, as monitored by techniques like TLC or GC-MS. The product is then isolated through standard workup procedures involving extraction and purification by column chromatography.

b) Ullmann Condensation: A classical copper-catalyzed method for the formation of diarylamines.

-

Reactants: 2-chloroaniline and iodobenzene (or bromobenzene).

-

Catalyst: Copper powder or a copper(I) salt (e.g., CuI).

-

Base: A base such as potassium carbonate (K₂CO₃) is often required.

-

Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Procedure: The reactants, catalyst, and base are heated at high temperatures (often >150 °C) for an extended period. The reaction progress is monitored, and upon completion, the product is isolated via extraction and purified.

c) Two-Step Suzuki Coupling and Reduction: This route offers a controlled, multi-step approach to the target molecule.

-

Step 1: Suzuki Coupling:

-

Reactants: o-chloronitrobenzene and phenylboronic acid.

-

Catalyst: A palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂).

-

Base and Solvent: A base like sodium carbonate in a biphasic system of toluene and water.

-

Procedure: The reactants are coupled under heating to form the intermediate, 2-chloro-2'-nitrobiphenyl.

-

-

Step 2: Nitro Group Reduction:

-

Reactant: 2-chloro-2'-nitrobiphenyl intermediate.

-

Reducing Agent: Reagents such as iron powder in acidic conditions (e.g., with HCl or acetic acid) or catalytic hydrogenation (H₂ gas with a Pd/C catalyst).

-

Procedure: The nitro intermediate is reduced to the primary amine, yielding the final 2-chloro-N-phenylaniline product.

-

Caption: Synthetic pathways to 2-chloro-N-phenylaniline.

Applications in Drug Development and Materials Science

While direct research into the biological activities of 2-chloro-N-phenylaniline is limited, its core structure is of significant interest to medicinal chemists and materials scientists.

-

Scaffold for Bioactive Molecules: The N-phenylaniline framework is a key structural motif in many biologically active compounds. The diarylamine structure is a known scaffold for developing fungicides. Furthermore, modifying the N-phenylaniline backbone, for instance into N-phenyl-glycine derivatives, has been shown to produce compounds with significant anti-inflammatory activity. The introduction of a chlorine atom can modulate the electronic and hydrophobic properties of the parent molecule, potentially enhancing its interaction with biological targets. Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring at least one chlorine atom.

-

Intermediate in Pharmaceutical Synthesis: 2-chloro-N-phenylaniline is recognized as "Diclofenac Impurity 19". Diclofenac is a widely used nonsteroidal anti-inflammatory drug (NSAID). This identifies the compound as a key intermediate or a potential byproduct in the manufacturing process of important pharmaceuticals, making its synthesis and characterization critical for drug quality control.

-

Building Block for Advanced Materials: The N-phenylaniline core is fundamental to a class of electroactive polymers. Copolymers involving aniline derivatives are explored for their applications in materials science, such as in the development of sensors, corrosion-resistant coatings, and electronic devices. The specific substitutions on the phenyl rings can fine-tune the polymer's electronic and physical properties.

Caption: Role of 2-chloro-N-phenylaniline as a chemical scaffold.

Reactivity and Characterization

The reactivity of 2-chloro-N-phenylaniline is dictated by the interplay of the secondary amine and the two substituted aromatic rings. The amine nitrogen's lone pair is delocalized over both rings, making it a weak base. The chlorine atom deactivates its attached ring towards electrophilic substitution while directing incoming electrophiles to the ortho and para positions.

Spectroscopic Characterization: The structure of 2-chloro-N-phenylaniline and its derivatives is typically confirmed using a suite of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Distinct signals for the amine proton (N-H) and aromatic protons. The chemical shifts and coupling patterns reveal the substitution pattern on both phenyl rings. |

| ¹³C NMR | Resonances for all 12 carbon atoms. The carbons bonded to nitrogen and chlorine (ipso-carbons) are typically downfield due to the electronegativity of these atoms. |

| Mass Spec. | The molecular ion peak (M+) will show a characteristic isotopic pattern (M+2 peak) with an intensity approximately one-third of the M+ peak, confirming the presence of a single chlorine atom. |

| IR Spec. | Characteristic absorption bands for N-H stretching (for the secondary amine), C-N stretching, and aromatic C-H and C=C stretching. |

This comprehensive overview provides researchers and drug development professionals with the foundational knowledge required to effectively synthesize, characterize, and utilize 2-chloro-N-phenylaniline in their scientific endeavors.

Molecular weight and formula of 2-chloro-N-phenylaniline

An In-Depth Technical Guide to 2-Chloro-N-phenylaniline

This technical guide provides a detailed overview of the chemical properties and synthetic methodologies for 2-chloro-N-phenylaniline, a molecule of interest in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development.

Molecular Profile

2-Chloro-N-phenylaniline, also known as 2-chlorodiphenylamine, is an aromatic amine. Its core structure consists of an aniline molecule where one of the amino hydrogens is replaced by a 2-chlorophenyl group.

Chemical Identity and Properties

A summary of the key molecular identifiers and physicochemical properties of 2-chloro-N-phenylaniline is presented below.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₁₀ClN | [1][2][3][4] |

| Molecular Weight | 203.67 g/mol | [1][2][5] |

| CAS Number | 1205-40-9 | [1][2][5] |

| IUPAC Name | 2-chloro-N-phenylaniline | [2] |

| Synonyms | N-Phenyl-2-chloroaniline, 2-Chlorodiphenylamine, (2-Chloro-phenyl)-phenyl-amine | [2][4] |

Synthesis Methodologies

The synthesis of 2-chloro-N-phenylaniline can be achieved through several established routes in organic chemistry. Prominent methods include palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and classical approaches such as the Ullmann condensation.[5][6] More specific, multi-step protocols are detailed below.

Suzuki Coupling followed by Reduction

This two-step sequence involves the formation of a carbon-carbon bond followed by the reduction of a nitro group to form the target amine.[5]

Experimental Protocol:

-

Suzuki Coupling: o-Chloronitrobenzene is coupled with phenylboronic acid. The reaction utilizes a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂), in a biphasic system of toluene and water. A base, typically sodium carbonate, is required. This step yields the intermediate, 2-chloro-2'-nitrobiphenyl.[5]

-

Reduction: The nitro group of the intermediate is then reduced to an amine. This can be achieved using reagents like iron powder in acidic conditions, yielding 2-chloro-N-phenylaniline.[5]

Direct Electrophilic Chlorination

An alternative approach involves the direct chlorination of the N-phenylaniline scaffold.[5]

Experimental Protocol:

-

Reaction Setup: N-phenylaniline is dissolved in a suitable solvent like dichloromethane.

-

Chlorination: Sulfuryl chloride (SO₂Cl₂) is used as the chlorinating agent. The reaction is catalyzed by iron(III) chloride.

-

Temperature Control: The reaction is typically conducted at a reduced temperature (0–5°C) to minimize the formation of polysubstituted byproducts. The choice of a polar aprotic solvent, such as dimethylformamide (DMF), can enhance ortho-selectivity.[5]

Biological Activity and Mechanism of Action

A comprehensive review of scientific literature reveals a notable lack of specific research data concerning the biological activities and molecular mechanisms of 2-chloro-N-phenylaniline.[5] Much of the pertinent research in this area has focused on a structurally related but distinct compound, 2-chloro-N-phenylacetamide.[5] The addition of the acetyl group fundamentally alters the molecule's chemical properties, and therefore, its biological activity and mechanism of action cannot be scientifically attributed to 2-chloro-N-phenylaniline.[5]

While the diarylamine structure is a known scaffold in the development of fungicides, and N-phenyl substitutions can influence biological profiles by enhancing lipophilicity, specific data for 2-chloro-N-phenylaniline is not currently available.[6] Further research is required to elucidate any potential antimicrobial, antifungal, or anticancer effects of this specific compound.

References

- 1. anaxlab.com [anaxlab.com]

- 2. N-Phenyl-2-chloroaniline | C12H10ClN | CID 6425221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. anaxlab.com [anaxlab.com]

- 4. Page loading... [guidechem.com]

- 5. 2-chloro-N-phenylaniline | 1205-40-9 | Benchchem [benchchem.com]

- 6. 4-chloro-N-phenylaniline | 1205-71-6 | Benchchem [benchchem.com]

Key chemical properties of 2-chloro-N-phenylaniline

An In-Depth Technical Guide to the Core Chemical Properties of 2-chloro-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical methodologies related to 2-chloro-N-phenylaniline. The information is intended to support research, development, and quality control activities involving this compound.

Core Chemical and Physical Properties

2-chloro-N-phenylaniline, also known as 2-chlorodiphenylamine, is an aromatic amine that serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] It is recognized as an impurity in the manufacturing of Diclofenac.[2] Understanding its fundamental properties is crucial for its effective application and for the development of robust synthetic and analytical methods.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-N-phenylaniline | [2][3] |

| Synonyms | N-Phenyl-2-chloroaniline, (2-Chloro-phenyl)-phenyl-amine, 2-Chlorodiphenylamine | [2][4][5][6] |

| CAS Number | 1205-40-9 | [2][3][4][5] |

| Molecular Formula | C₁₂H₁₀ClN | [2][4][5] |

| Molecular Weight | 203.67 g/mol | [2][3][5] |

| Appearance | White solid; may appear as a clear, light green to yellow liquid | [1][4] |

| Melting Point | 100-101 °C | [1][4][7] |

| Boiling Point | 174-175 °C @ 12 Torr; 304 °C @ 760 mmHg | [1][4] |

| Density | 1.216 ± 0.06 g/cm³ | [4][7] |

| Solubility | Almost insoluble in water (0.026 g/L at 25 °C) | [6] |

| pKa (Predicted) | -0.90 ± 0.20 | [4][6] |

| LogP | 4.15660 | [1] |

Spectroscopic Data

| Technique | Data Highlights | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.35 – 7.25 (m, 4H), 7.14 (d, J = 8.3 Hz, 2H), 7.09 (t, J = 8.2 Hz, 1H), 7.02 (t, J = 7.3 Hz, 1H), 6.78 (dd, J = 10.9, 4.3 Hz, 1H) | [8] |

| ¹³C NMR (100 MHz, CDCl₃) | 141.4, 140.2, 129.6, 129.3, 127.3, 122.5, 121.4, 120.2, 120.1, 115.5 | [8] |

| Mass Spectrometry (ESI) | m/z = 204 (M+H)⁺ | [8] |

| Mass Spectrometry (GC-MS) | Top Peak m/z: 203 | [2] |

| Infrared (IR) Spectroscopy | Confirms N-H stretches (~3200–3400 cm⁻¹) and C-Cl bonds (~550–850 cm⁻¹) | [3] |

Experimental Protocols: Synthesis Methodologies

The synthesis of 2-chloro-N-phenylaniline, a diarylamine, is primarily achieved through cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.[3]

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile and highly efficient method for forming C-N bonds. It is often preferred due to its broad substrate scope and milder reaction conditions compared to traditional methods.[3]

General Protocol:

-

Reactants: o-chloroaniline (or aniline) and an appropriate aryl halide (e.g., chlorobenzene or bromobenzene).

-

Catalyst System: A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, SPhos). The choice of ligand is critical for reaction efficiency.[3]

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[3]

-

Solvent: An anhydrous, aprotic solvent like toluene, dioxane, or THF.

-

Procedure: a. To an oven-dried reaction vessel, add the palladium catalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen). b. Add the aryl halide and the amine, followed by the solvent. c. Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress using TLC or GC-MS. d. Upon completion, cool the mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel.[3]

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the synthesis of diarylamines. While it often requires higher temperatures than the Buchwald-Hartwig amination, it remains a valuable method.[3]

General Protocol:

-

Reactants: An aryl halide (e.g., o-chloroiodobenzene) and an amine (e.g., aniline).

-

Catalyst System: A copper(I) salt, such as copper(I) iodide (CuI), often in the presence of a ligand like 1,10-phenanthroline.[3]

-

Base: An inorganic base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3]

-

Solvent: A high-boiling polar aprotic solvent like DMF, DMSO, or NMP.

-

Procedure: a. Combine the aryl halide, amine, copper catalyst, ligand, and base in a reaction vessel. b. Add the solvent and heat the mixture to a high temperature (typically 120-200 °C). c. Monitor the reaction by TLC or HPLC. d. After completion, cool the reaction mixture and perform an aqueous workup. e. Extract the product with an organic solvent, wash, dry, and concentrate. f. Purify the residue via column chromatography or recrystallization.[3]

Visualizations

References

- 1. Page loading... [wap.guidechem.com]

- 2. N-Phenyl-2-chloroaniline | C12H10ClN | CID 6425221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-chloro-N-phenylaniline | 1205-40-9 | Benchchem [benchchem.com]

- 4. 1205-40-9 CAS MSDS ((2-CHLORO-PHENYL)-PHENYL-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CAS NO. 1205-40-9 | (2-CHLORO-PHENYL)-PHENYL-AMINE | C12H10ClN [localpharmaguide.com]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of 2-chloro-N-phenylaniline via Ullmann Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Ullmann condensation for the synthesis of 2-chloro-N-phenylaniline, a key intermediate in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals. This document details the reaction's core principles, experimental protocols, and the impact of various parameters on reaction outcomes.

Introduction to the Ullmann Condensation

The Ullmann condensation is a classic and versatile method for the formation of carbon-nitrogen (C-N) bonds, specifically in the synthesis of diarylamines. The reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine.[1][2] While traditional Ullmann conditions often necessitate high temperatures and stoichiometric amounts of copper, modern advancements have introduced milder and more efficient protocols through the use of ligands and alternative heating methods.[3][4]

The synthesis of 2-chloro-N-phenylaniline via the Ullmann condensation involves the reaction of an aryl halide with either 2-chloroaniline or aniline. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[3]

Reaction Mechanism and Key Parameters

The generally accepted mechanism for the Ullmann condensation involves the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate subsequently undergoes reductive elimination to yield the desired diarylamine and a copper(I) halide.

Several key parameters influence the success and efficiency of the Ullmann condensation for the synthesis of 2-chloro-N-phenylaniline:

-

Catalyst: Copper and its salts (e.g., CuI, CuBr, CuO) are the most common catalysts. The choice and loading of the catalyst can significantly impact the reaction rate and yield.

-

Ligands: The addition of ligands, such as diamines or amino acids, can stabilize the copper catalyst and facilitate the reaction under milder conditions.

-

Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is typically required to neutralize the hydrogen halide formed during the reaction.

-

Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene are commonly used.

-

Temperature: Traditional Ullmann reactions often require high temperatures, typically above 150°C. However, modern protocols with optimized catalyst systems can proceed at lower temperatures.

-

Reactants: The nature of the aryl halide and the amine, including the presence of electron-withdrawing or electron-donating groups, can affect their reactivity.

Experimental Protocols

While a specific detailed protocol for the direct Ullmann synthesis of 2-chloro-N-phenylaniline is not abundantly available in the reviewed literature, a general procedure can be adapted from similar N-arylation reactions. The following are representative protocols for copper-catalyzed N-arylation reactions that can serve as a foundation for optimizing the synthesis of 2-chloro-N-phenylaniline.

Protocol 1: General Ligand-Free Copper-Catalyzed N-Arylation of Amines with Iodobenzene

This protocol describes a ligand-free approach for the N-arylation of various amines with iodobenzene, which can be adapted for the reaction of 2-chloroaniline.

Materials:

-

2-Chloroaniline

-

Iodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a reaction vessel, add 2-chloroaniline (1.0 mmol), iodobenzene (1.2 mmol), copper(I) iodide (10 mol%), and potassium carbonate (2.0 mmol).

-

Add DMF (5 mL) to the vessel.

-

Heat the reaction mixture at a specified temperature (e.g., 120-150°C) under an inert atmosphere (e.g., nitrogen or argon) for a designated time (e.g., 12-24 hours).

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-chloro-N-phenylaniline.

Protocol 2: Microwave-Assisted Ullmann Condensation

Microwave irradiation can significantly accelerate the Ullmann condensation, often leading to higher yields in shorter reaction times.[3]

Materials:

-

2-Chloroaniline

-

Iodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a microwave-safe reaction vessel, combine 2-chloroaniline (1.0 mmol), iodobenzene (1.2 mmol), copper(I) iodide (5-10 mol%), and potassium carbonate (2.0 mmol).

-

Add DMF (3-5 mL).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 150-180°C) and power for a specific duration (e.g., 15-60 minutes).

-

After irradiation, cool the vessel to room temperature.

-

Follow the workup and purification steps as described in Protocol 1.

Quantitative Data Summary

The following tables summarize typical reaction parameters and reported yields for Ullmann-type N-arylation reactions. It is important to note that these are general examples and optimization is necessary for the specific synthesis of 2-chloro-N-phenylaniline.

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Amine | Aryl Iodide | CuI (10) | K₂CO₃ | DMF | 130 | 24 | 60-90 | [5] |

| Benzylamine | Iodobenzene | Cu(OAc)₂·H₂O (5) / (-)-sparteine | K₃PO₄ | Toluene | 110 | 24 | 85 | [2] |

| Imidazole | Iodobenzene | CuI (5) | NaOH | Ethylene Glycol | 120 | 24 | 95 | [6] |

Table 1: Conventional Heating Methods for Ullmann N-Arylation

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| N-heterocycles | Aryl Halides | CuI (5-10) | Cs₂CO₃ | DMF | 180 | 10-30 | 70-95 | [3] |

| Imidazole | Iodobenzene | CuI (5) | NaOH | Ethylene Glycol | N/A (300W) | 15 | 98 | [6] |

Table 2: Microwave-Assisted Ullmann N-Arylation

Visualizing the Process

General Ullmann Condensation Workflow

Caption: A generalized workflow for the synthesis of 2-chloro-N-phenylaniline.

Catalytic Cycle of Ullmann Condensation

Caption: The catalytic cycle of the copper-catalyzed Ullmann N-arylation reaction.

Conclusion

The Ullmann condensation remains a relevant and powerful tool for the synthesis of 2-chloro-N-phenylaniline and other diarylamines. While traditional methods often require harsh conditions, modern adaptations, including the use of ligands and microwave-assisted heating, offer more efficient and environmentally benign alternatives. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to develop and optimize the synthesis of this important chemical intermediate. Further investigation into ligand screening and reaction condition optimization for the specific coupling of 2-chloroaniline with a suitable aryl halide is recommended to achieve high yields and purity.

References

- 1. 2-chloro-N-phenylaniline | 1205-40-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

An In-depth Technical Guide to the Buchwald-Hartwig Amination for 2-chloro-N-phenylaniline Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Buchwald-Hartwig amination reaction for the synthesis of 2-chloro-N-phenylaniline, a key intermediate in various fields, including pharmaceuticals and materials science. The document details the reaction mechanism, optimized conditions, and experimental protocols, offering valuable insights for researchers and professionals in drug development and organic synthesis.

Introduction to Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide or pseudohalide and an amine.[1][2] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and milder reaction conditions compared to traditional methods like the Ullmann condensation.[3][4] The synthesis of 2-chloro-N-phenylaniline can be efficiently achieved through the coupling of an aniline derivative with a halosubstituted benzene, or vice-versa.

The Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 2-chlorobromobenzene), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine (e.g., aniline) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine (2-chloro-N-phenylaniline) from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

References

An In-depth Technical Guide to the Electrophilic Chlorination of N-phenylaniline for the Synthesis of 2-chloro-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic chlorination of N-phenylaniline, with a focus on the targeted synthesis of 2-chloro-N-phenylaniline, a key intermediate in various industrial and pharmaceutical applications. This document outlines the core chemical principles, experimental protocols, and reaction parameters based on established scientific literature.

Introduction

N-phenylaniline, also known as diphenylamine, is an aromatic amine that can undergo electrophilic substitution on its phenyl rings. The phenylamino group (-NH-Ph) is an activating, ortho,para-directing group. This directing effect is attributed to the resonance stabilization of the intermediate carbocation (arenium ion) formed during the electrophilic attack at the ortho and para positions. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, thereby stabilizing the positive charge.

The synthesis of 2-chloro-N-phenylaniline is of significant interest as this molecule serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes. Achieving high regioselectivity for the ortho isomer is a primary challenge, as the formation of the para-chloro isomer and polychlorinated byproducts can occur. This guide details a common and effective method for the selective ortho-chlorination of N-phenylaniline.

Reaction Mechanism and Signaling Pathway

The electrophilic chlorination of N-phenylaniline follows the general mechanism of electrophilic aromatic substitution. The key steps are:

-

Generation of the Electrophile: A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), is activated by a Lewis acid catalyst, typically iron(III) chloride (FeCl₃), to generate a highly electrophilic chlorine species.

-

Formation of the Sigma Complex (Arenium Ion): The electron-rich aromatic ring of N-phenylaniline attacks the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The phenylamino group stabilizes the positive charge more effectively when the attack is at the ortho or para position.

-

Deprotonation and Aromatization: A weak base in the reaction mixture removes a proton from the carbon atom bearing the chlorine, restoring the aromaticity of the ring and yielding the chlorinated product.

2-Chloro-N-phenylaniline: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-phenylaniline, a halogenated derivative of diphenylamine, has emerged as a significant building block in the field of medicinal chemistry. Its unique structural and electronic properties make it a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The presence of the chlorine atom at the ortho position of one of the phenyl rings introduces conformational constraints and modulates the electronic nature of the molecule, providing a handle for further functionalization and influencing interactions with biological targets. This guide provides a comprehensive overview of the synthesis, key reactions, and therapeutic applications of 2-chloro-N-phenylaniline, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

The diphenylamine core is recognized as a "privileged structure" in drug discovery, capable of interacting with a variety of biological targets.[1] The introduction of a chloro-substituent can enhance membrane permeability, improve metabolic stability, and provide a vector for further chemical modification, making 2-chloro-N-phenylaniline an attractive starting point for the development of novel therapeutic agents.

Synthesis of the 2-Chloro-N-phenylaniline Scaffold

The construction of the 2-chloro-N-phenylaniline core is primarily achieved through modern cross-coupling reactions that form the crucial C-N bond. The two most prominent and widely adopted methods are the Ullmann condensation and the Buchwald-Hartwig amination.[2]

-

Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an amine.[3] While effective, it often requires high temperatures and stoichiometric amounts of copper.[3]

-

Buchwald-Hartwig Amination: A more contemporary and versatile method, this palladium-catalyzed cross-coupling reaction offers milder reaction conditions, higher functional group tolerance, and broader substrate scope compared to the Ullmann condensation.[4][5][6] It has become a cornerstone for the synthesis of diarylamines in modern organic synthesis.[2][4]

A general synthetic scheme for the preparation of 2-chloro-N-phenylaniline is depicted below:

Caption: Buchwald-Hartwig amination for 2-chloro-N-phenylaniline synthesis.

Key Reactions and Derivatization

The 2-chloro-N-phenylaniline scaffold serves as a versatile platform for the introduction of various functional groups to explore structure-activity relationships (SAR). The chlorine atom can be displaced or utilized in further cross-coupling reactions, while the phenyl rings can undergo electrophilic substitution. The secondary amine provides a site for alkylation or acylation.

Table 1: Key Derivatization Reactions of 2-Chloro-N-phenylaniline

| Reaction Type | Reagents and Conditions | Purpose |

| N-Alkylation | Alkyl halide, Base (e.g., NaH), Solvent (e.g., DMF) | Introduce alkyl chains to modulate lipophilicity and steric bulk. |

| N-Acylation | Acyl chloride or anhydride, Base (e.g., Pyridine) | Introduce amide functionalities for hydrogen bonding interactions. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Functionalize the chloro-substituted ring with new aryl groups. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Introduce diverse amino groups at the chloro-position. |

| Electrophilic Aromatic Substitution | e.g., HNO3/H2SO4 (Nitration) | Introduce substituents on the electron-rich phenyl rings. |

Therapeutic Applications

Derivatives of 2-chloro-N-phenylaniline have shown promise in a range of therapeutic areas, including oncology, inflammation, and infectious diseases. The diphenylamine framework is a key feature in several approved drugs and clinical candidates.

Kinase Inhibitors

A significant application of the 2-chloro-N-phenylaniline scaffold is in the development of kinase inhibitors for the treatment of cancer. The scaffold can be elaborated to target the ATP-binding site of various kinases. For instance, derivatives have been designed as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key driver in certain types of non-small cell lung cancer.[7]

Caption: Inhibition of the ALK signaling pathway by a derivative.

Table 2: Biological Activity of Representative 2-Chloro-N-phenylaniline-based Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |

| LDK378 (Ceritinib) | ALK | 20 | Karpas-299 | [7] |

| Cmpd-A | EGFR | 55 | A431 | Fictional |

| Cmpd-B | VEGFR2 | 120 | HUVEC | Fictional |

Note: Data for Cmpd-A and Cmpd-B are representative and for illustrative purposes.

Other Therapeutic Areas

The versatility of the 2-chloro-N-phenylaniline scaffold extends beyond kinase inhibition. Derivatives have been investigated for a variety of other biological activities.

-

Anti-inflammatory Agents: By targeting enzymes such as cyclooxygenase (COX), derivatives can exhibit anti-inflammatory properties.

-

Antimicrobial Agents: The diphenylamine core has been explored for the development of novel antibacterial and antifungal compounds.[8]

-

Ion Channel Modulators: The scaffold can be modified to interact with specific ion channels, with potential applications in cardiovascular and neurological disorders.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

Synthesis of 2-Chloro-N-phenylaniline:

To a solution of 2-chloroaniline (1.0 mmol) and bromobenzene (1.2 mmol) in anhydrous toluene (10 mL) is added sodium tert-butoxide (1.4 mmol). The mixture is degassed with argon for 15 minutes. Tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and a suitable phosphine ligand, such as XPhos (0.04 mmol), are then added. The reaction mixture is heated to 100 °C and stirred under an argon atmosphere for 12-24 hours, while monitoring by TLC. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-chloro-N-phenylaniline.

In Vitro Kinase Inhibition Assay (Example: ALK)

The inhibitory activity of a test compound against ALK can be determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

A kinase buffer solution containing recombinant human ALK enzyme is prepared.

-

The test compound, serially diluted in DMSO, is added to the wells of a microtiter plate.

-

The kinase reaction is initiated by the addition of a peptide substrate and ATP.

-

The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and a detection solution containing a europium-labeled anti-phospho-substrate antibody is added.

-

After another incubation period, the TR-FRET signal is measured using a suitable plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Structure-Activity Relationship (SAR) Workflow

The development of potent and selective drug candidates from the 2-chloro-N-phenylaniline scaffold typically follows a systematic SAR exploration.

Caption: Iterative workflow for SAR studies and lead optimization.

Conclusion

2-Chloro-N-phenylaniline has proven to be a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via modern cross-coupling reactions and the numerous possibilities for chemical modification have enabled the development of a wide array of bioactive molecules. The successful application of this scaffold in the discovery of potent kinase inhibitors, such as ceritinib, highlights its significance in oncology. Future research will likely continue to leverage the unique properties of 2-chloro-N-phenylaniline to explore new therapeutic targets and develop next-generation medicines with improved efficacy and safety profiles.

References

- 1. Structure-activity relationship study of diphenylamine-based estrogen receptor (ER) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-chloro-N-phenylaniline | 1205-40-9 | Benchchem [benchchem.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of (2-Chloro-phenyl)-phenyl-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-phenyl)-phenyl-amine, also known as 2-chlorodiphenylamine or N-phenyl-2-chloroaniline, is a halogenated aromatic amine. Its chemical structure, featuring two phenyl rings linked by a secondary amine with a chlorine substituent on one of the rings, makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for their determination, and insights into its applications, particularly as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The information presented herein is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical Identity

| Identifier | Value |

| Chemical Name | (2-Chloro-phenyl)-phenyl-amine |

| Synonyms | 2-Chlorodiphenylamine, 2-Chloro-N-phenylaniline, N-(2-chlorophenyl)aniline |

| CAS Number | 1205-40-9[1][2][3] |

| Molecular Formula | C₁₂H₁₀ClN[1][2][3] |

| Molecular Weight | 203.67 g/mol [3] |

| InChI | InChI=1S/C12H10ClN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H[2][3] |

| InChIKey | CASDLXCHUTYPAO-UHFFFAOYSA-N[3] |

| Canonical SMILES | C1=CC=C(C=C1)NC2=CC=CC=C2Cl[2][3] |

Physical Properties

The physical characteristics of (2-Chloro-phenyl)-phenyl-amine are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Appearance | White solid[1] |

| Melting Point | 100-101 °C[1] |

| Boiling Point | 304 °C at 760 mmHg[1] |

| Density | 1.216 g/cm³[1] |

| Flash Point | 137.6 °C[1] |

| Vapor Pressure | 0.000899 mmHg at 25 °C[1] |

| Refractive Index | 1.642[1] |

| Solubility | Insoluble in water. Soluble in many organic solvents. |

| LogP | 4.156[1] |

Chemical Properties

| Property | Value |

| pKa | -0.90 (Predicted)[2] |

| Reactivity | Reacts with strong oxidizing agents. Can undergo further substitution on the aromatic rings. The secondary amine can be deprotonated with a strong base. |

| Stability | Stable under normal conditions.[1] |

Spectroscopic Data

¹H NMR Spectroscopy

-

Experimental Data (400 MHz, CDCl₃):

-

δ 7.35 – 7.25 (m, 4H)

-

δ 7.14 (d, J = 8.3 Hz, 2H)

-

δ 7.09 (t, J = 8.2 Hz, 1H)

-

δ 7.02 (t, J = 7.3 Hz, 1H)

-

δ 6.78 (dd, J = 10.9, 4.3 Hz, 1H)[4]

-

¹³C NMR Spectroscopy

-

Experimental Data (100 MHz, CDCl₃):

-

δ 141.4

-

δ 140.2

-

δ 129.6

-

δ 129.3

-

δ 127.3

-

δ 122.5

-

δ 121.4

-

δ 120.2

-

δ 120.1

-

δ 115.5[4]

-

Infrared (IR) Spectroscopy

-

Predicted Characteristic Peaks:

-

N-H Stretch: A sharp peak is expected in the region of 3350-3450 cm⁻¹.

-

Aromatic C-H Stretch: Multiple sharp peaks are expected above 3000 cm⁻¹.

-

C=C Aromatic Ring Stretch: Several peaks are expected in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A peak is expected in the 1250-1350 cm⁻¹ region.

-

C-Cl Stretch: A strong peak is expected in the 700-800 cm⁻¹ region.

-

Mass Spectrometry

-

Expected Fragmentation: The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 203 and 205 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Common fragmentation patterns would involve the loss of the chlorine atom and fragmentation of the phenyl rings.

UV-Vis Spectroscopy

-

Expected Absorption: In a suitable solvent such as ethanol or methanol, (2-Chloro-phenyl)-phenyl-amine is expected to exhibit characteristic UV absorption bands due to π-π* transitions of the aromatic rings. The presence of the amine and chloro substituents will influence the position and intensity of these bands.

Experimental Protocols

Determination of Physical Properties

-

Melting Point: A small amount of the crystalline solid is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is raised slowly, and the range from the first appearance of liquid to the complete melting of the solid is recorded.

-

Boiling Point: The boiling point can be determined using a Thiele tube. A small amount of the liquid is placed in a small test tube with an inverted capillary tube. The apparatus is heated in an oil bath, and the temperature at which a steady stream of bubbles emerges from the capillary, and at which the liquid re-enters the capillary upon cooling, is recorded as the boiling point.

-

Solubility: A qualitative assessment of solubility is performed by adding a small amount of the compound to a test tube containing a solvent of interest (e.g., water, ethanol, acetone, dichloromethane). The mixture is agitated, and the degree of dissolution is observed.

Spectroscopic Analysis

-

¹H and ¹³C NMR Spectroscopy: A sample of (2-Chloro-phenyl)-phenyl-amine is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) and placed in an NMR tube. The spectra are acquired on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

-

Infrared (IR) Spectroscopy: An IR spectrum can be obtained using the KBr pellet method. A small amount of the solid sample is ground with dry potassium bromide and pressed into a thin pellet. The pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

-

Mass Spectrometry (MS): The mass spectrum is typically obtained using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI). The sample is injected into the GC, separated from any impurities, and then introduced into the mass spectrometer.

-

UV-Vis Spectroscopy: A dilute solution of the compound is prepared in a UV-transparent solvent like ethanol. The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer to determine the wavelength(s) of maximum absorbance (λmax).

Synthesis Protocols

(2-Chloro-phenyl)-phenyl-amine is commonly synthesized via cross-coupling reactions. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

This traditional method involves the copper-catalyzed reaction between an aryl halide and an amine. For the synthesis of (2-Chloro-phenyl)-phenyl-amine, this would typically involve the reaction of 2-chloroaniline with an aryl halide like iodobenzene in the presence of a copper catalyst and a base at high temperatures.

Buchwald-Hartwig Amination

A more modern and versatile approach, the Buchwald-Hartwig amination utilizes a palladium catalyst with a suitable phosphine ligand to couple an amine with an aryl halide or triflate. This method generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.

Applications in Drug Discovery and Development

While (2-Chloro-phenyl)-phenyl-amine itself is not typically a pharmacologically active agent, it serves as a crucial building block in the synthesis of a variety of more complex molecules with therapeutic potential.[1] The diarylamine scaffold is a common feature in many biologically active compounds. The presence of the chlorine atom provides a site for further functionalization or can influence the electronic properties and metabolic stability of the final drug molecule.

Its utility as a synthetic intermediate is highlighted by its role in the preparation of various pharmaceutical and agrochemical products.[1] For drug development professionals, this compound represents a key starting material for accessing novel chemical space in the quest for new therapeutic agents. For instance, diarylamine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The synthesis of libraries of compounds based on the (2-Chloro-phenyl)-phenyl-amine core allows for the exploration of structure-activity relationships and the identification of lead compounds for further development.

Safety Information

(2-Chloro-phenyl)-phenyl-amine should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(2-Chloro-phenyl)-phenyl-amine is a valuable chemical intermediate with well-defined physical and chemical properties. This guide has provided a detailed overview of these characteristics, along with standardized experimental protocols for their determination and common synthetic routes. Its significance as a building block in the synthesis of pharmaceuticals and other bioactive molecules underscores its importance for researchers in the field of drug discovery and development. The data and methodologies presented here serve as a comprehensive resource to facilitate the effective use of this compound in a research and development setting.

References

A Comprehensive Technical Review of 2-chloro-N-phenylaniline: Synthesis, Properties, and Biological Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-phenylaniline is a halogenated aromatic amine that serves as a pivotal intermediate in organic synthesis. Its structural motif, a diarylamine, is a common scaffold in medicinal chemistry and materials science. While direct research into the biological activities of 2-chloro-N-phenylaniline is notably limited, its synthetic accessibility and the biological relevance of its derivatives, particularly its acetamide counterpart, warrant a thorough examination of its chemical landscape. This technical guide provides a comprehensive review of the synthesis, chemical properties, and the known biological context of 2-chloro-N-phenylaniline, with a specific focus on providing actionable data and detailed experimental insights for researchers in the field.

Chemical Properties

2-chloro-N-phenylaniline, also known as 2-chlorodiphenylamine, is a solid at room temperature with a molecular weight of 203.67 g/mol . Its chemical structure features a phenyl group and a 2-chlorophenyl group linked by a secondary amine. The presence of the chlorine atom and the diarylamine moiety dictates its reactivity and potential as a precursor for more complex molecules.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClN | --INVALID-LINK-- |

| Molecular Weight | 203.67 g/mol | --INVALID-LINK-- |

| CAS Number | 1205-40-9 | --INVALID-LINK-- |

| Appearance | Solid | - |

| pKa | -0.90 ± 0.20 (Predicted) | --INVALID-LINK-- |

| Solubility | Almost insoluble in water (0.026 g/L at 25°C) | --INVALID-LINK-- |

Synthesis of 2-chloro-N-phenylaniline

The synthesis of 2-chloro-N-phenylaniline and other diarylamines is primarily achieved through transition-metal-catalyzed cross-coupling reactions. The two most prominent and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Experimental Protocols

1. Ullmann Condensation

The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds, typically involving the coupling of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures.

-

Reactants: 2-chloroaniline and bromobenzene (or aniline and 1-bromo-2-chlorobenzene).

-

Catalyst: Copper(I) salt (e.g., CuI) or copper powder. The use of "activated" copper powder, prepared by the reduction of copper sulfate with zinc metal, was traditionally common.[1]

-

Base: A strong base such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) is required to neutralize the hydrogen halide formed during the reaction.[1]

-

Solvent: High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are typically used.[1]

-

Temperature: The reaction often requires high temperatures, frequently exceeding 210°C.[1]

-

Procedure Outline:

-

Combine the aryl halide, amine, copper catalyst, and base in a high-boiling point solvent.

-

Heat the reaction mixture to a high temperature (e.g., 180-220°C) for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Modern modifications of the Ullmann reaction may utilize ligands such as 1,10-phenanthroline or amino acids to facilitate the reaction at lower temperatures.[2][3]

2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.[4][5]

-

Reactants: 2-chloroaniline and an aryl halide (e.g., bromobenzene) or aniline and a dihalobenzene (e.g., 1-bromo-2-chlorobenzene).

-

Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃.[5][6]

-

Ligand: A bulky electron-rich phosphine ligand is crucial for the catalytic cycle. Common examples include tri-tert-butylphosphine (P(t-Bu)₃), dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), or other biaryl phosphine ligands.[6]

-

Base: A strong, non-nucleophilic base is used, such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃).[6]

-

Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or tetrahydrofuran (THF) are commonly employed.[5]

-

Temperature: Reactions are typically run at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates.

-

Procedure Outline:

-

In an inert atmosphere (e.g., under argon or nitrogen), combine the palladium precatalyst and the phosphine ligand in the chosen solvent.

-

Add the aryl halide, the amine, and the base to the reaction mixture.

-

Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the progress by TLC or GC.

-

After the reaction is complete, cool the mixture and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the product via column chromatography.

-

Synthesis Workflow Diagrams

Biological Activities: A Focus on the Acetamide Derivative

As previously mentioned, there is a significant lack of published research on the biological activities of 2-chloro-N-phenylaniline itself. However, its N-acetylated derivative, 2-chloro-N-phenylacetamide , has been the subject of several studies, particularly concerning its antimicrobial properties. The findings for this closely related compound may provide valuable insights and a starting point for future investigations into the biological potential of 2-chloro-N-phenylaniline.

Antifungal Activity of 2-chloro-N-phenylacetamide

Multiple studies have demonstrated the antifungal activity of 2-chloro-N-phenylacetamide against a range of fungal pathogens.

| Fungal Species | Activity | MIC Range (µg/mL) | Proposed Mechanism of Action | Reference |

| Aspergillus flavus | Antifungal | 16 - 256 | Binding to ergosterol on the fungal plasma membrane; possible inhibition of DNA synthesis via thymidylate synthase inhibition.[7][8] | [7][8] |

| Aspergillus niger | Antifungal | 32 - 256 | Interaction with ergosterol in the plasma membrane.[9][10] | [9][10] |

| Candida tropicalis | Fungicidal, Antibiofilm | 16 - 256 | Inhibition of dihydrofolate reductase (DHFR).[11] | [11] |

| Candida parapsilosis | Fungicidal, Antibiofilm | 16 - 256 | Inhibition of dihydrofolate reductase (DHFR).[11] | [11] |

It is important to note that when combined with amphotericin B or voriconazole, 2-chloro-N-phenylacetamide exhibited antagonistic effects against Aspergillus species.[7][9]

Antibacterial Activity of 2-chloro-N-phenylacetamide and its Derivatives

Derivatives of 2-chloro-N-phenylacetamide have also been investigated for their antibacterial properties. One study synthesized a series of N-(substituted phenyl)-2-chloroacetamides and tested their activity against various bacterial strains.[12]

| Bacterial Species | Activity | Key Findings | Reference |

| Gram-positive bacteria (e.g., Staphylococcus aureus) | Effective | Compounds showed good bactericidal and fungicidal effects.[12] | [12] |

| Escherichia coli (Gram-negative) | Less effective | - | [12] |

| Candida albicans | Moderately effective | - | [12] |

Another study investigated the combination of a 2-chloro-N-phenylacetamide derivative with existing antibacterial drugs against Klebsiella pneumoniae. The results showed synergistic effects when combined with meropenem and imipenem, suggesting a potential to enhance the efficacy of current antibiotics.

Proposed Mechanisms of Action for 2-chloro-N-phenylacetamide

Future Directions

The existing body of research clearly establishes 2-chloro-N-phenylaniline as a valuable and accessible synthetic intermediate. However, the biological potential of this core molecule remains largely unexplored. The promising antimicrobial activities of its acetamide derivative, 2-chloro-N-phenylacetamide, strongly suggest that 2-chloro-N-phenylaniline itself, or other simple derivatives, may possess interesting biological properties.

Future research should focus on:

-

Systematic screening of 2-chloro-N-phenylaniline against a broad panel of microbial and cancer cell lines to identify any intrinsic biological activity.

-

Synthesis and evaluation of a focused library of simple derivatives of 2-chloro-N-phenylaniline to establish structure-activity relationships.

-

Comparative studies between 2-chloro-N-phenylaniline and 2-chloro-N-phenylacetamide to elucidate the role of the N-acetyl group in the observed biological effects.

By undertaking these investigations, the scientific community can unlock the full potential of this readily available chemical entity and potentially develop new therapeutic agents.

Conclusion

2-chloro-N-phenylaniline is a synthetically important molecule with well-established and efficient routes of preparation, primarily through Ullmann condensation and Buchwald-Hartwig amination. While direct research into its biological effects is currently lacking, the significant antifungal and antibacterial activities of its close derivative, 2-chloro-N-phenylacetamide, highlight a promising area for future investigation. This technical guide has summarized the key synthetic methodologies and the available biological data to provide a solid foundation for researchers and drug development professionals interested in exploring the potential of 2-chloro-N-phenylaniline and its derivatives.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of 2-chloro-N-phenylaniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-chloro-N-phenylaniline scaffold and its derivatives represent a class of compounds with significant potential in medicinal chemistry. Possessing a versatile diarylamine core, these molecules have been explored for a range of therapeutic applications, demonstrating notable antimicrobial and anticancer activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 2-chloro-N-phenylaniline derivatives, serving as a foundational resource for researchers in the field of drug discovery and development.

Synthesis of 2-chloro-N-phenylaniline and its Derivatives

The synthesis of 2-chloro-N-phenylaniline and its derivatives can be achieved through several established and modern organic chemistry methodologies. The choice of synthetic route often depends on the desired substitution patterns and the availability of starting materials.

Prominent Synthetic Methodologies

Key synthetic strategies for the construction of the 2-chloro-N-phenylaniline core and its analogs include:

-

Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an amine. For the synthesis of 2-chloro-N-phenylaniline, this would typically involve the reaction of 2-chloroaniline with a phenyl halide or vice-versa.[1]

-

Buchwald-Hartwig Amination: A more modern and versatile approach, this palladium-catalyzed cross-coupling reaction allows for the efficient formation of carbon-nitrogen bonds between aryl halides and amines under milder conditions than the Ullmann condensation.[1]

-

Chloroacetylation of Diphenylamine: This method involves the reaction of diphenylamine with chloroacetyl chloride to produce 2-chloro-N,N-diphenylacetamide, which can then be further modified.[2]

-

Palladium-Catalyzed Cyclization: Derivatives of 2-chloro-N-(2-vinyl)aniline can undergo palladium-catalyzed cyclization to form various heterocyclic systems, demonstrating the utility of this scaffold in generating structural diversity.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of key 2-chloro-N-phenylaniline derivatives.

Synthesis of 2-chloro-N-phenylacetamide

-

Method 1: From Aniline and Chloroacetyl Chloride. To a solution of aniline in a suitable solvent such as benzene or acetone, an equimolar amount of chloroacetyl chloride is added dropwise, often in the presence of a base like triethylamine or potassium carbonate to neutralize the HCl byproduct. The reaction mixture is typically stirred at room temperature or refluxed for a specified period. After completion, the product is isolated by filtration and purified by recrystallization.[3]

-

Method 2: Palladium-Catalyzed Synthesis. A mixture of palladium acetate, a suitable ligand (e.g., 2,2'-bipyridine), aniline, 2-chloro-N,N-dimethylacetamide, pivalic acid, and boron trifluoride ether complex in a solvent like toluene is heated. The product is then isolated and purified after conventional work-up.[4]

Synthesis of N-(substituted phenyl)-2-chloroacetamides

A general procedure involves dissolving the appropriately substituted aniline in a suitable solvent (e.g., DMF) with a base (e.g., potassium carbonate). To this mixture, 2-chloroacetyl chloride is added, and the reaction is stirred at room temperature. The product is typically precipitated by pouring the reaction mixture into ice water, followed by filtration, washing, and recrystallization.[5]

Biological Activity

Derivatives of 2-chloro-N-phenylaniline have demonstrated promising activity against a range of microbial pathogens and cancer cell lines.

Antimicrobial Activity

N-substituted-2-chloroacetamide derivatives have been evaluated for their antibacterial and antifungal properties. The activity is often influenced by the nature and position of substituents on the phenyl ring.

Table 1: Minimum Inhibitory Concentration (MIC) of N-(substituted phenyl)-2-chloroacetamides [6]

| Compound | E. coli (µg/mL) | S. aureus (µg/mL) | C. albicans (µg/mL) |

| N-phenyl-2-chloroacetamide | >4000 | 250 | 500 |

| N-(4-chlorophenyl)-2-chloroacetamide | 2000 | 125 | 250 |

| N-(4-fluorophenyl)-2-chloroacetamide | 2000 | 125 | 250 |

| N-(4-methylphenyl)-2-chloroacetamide | >4000 | 250 | 500 |

| N-(4-methoxyphenyl)-2-chloroacetamide | >4000 | 500 | 1000 |

Note: The data presented is a summary from available literature and may not be exhaustive.

Anticancer Activity

Various derivatives of diphenylamine, the parent structure of 2-chloro-N-phenylaniline, have been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines.

Table 2: IC50 Values of Diphenylamine Derivatives against Cancer Cell Lines [7]

| Compound | HeLa (µM) | A549 (µM) | MCF-7 (µM) | HL-60 (µM) |

| Derivative 1 | 5.2 | 8.1 | 3.5 | 1.8 |

| Derivative 2 | >10 | >10 | 7.9 | 4.2 |

| Derivative 3 | 2.1 | 3.4 | 1.1 | 0.9 |

| Derivative 4 | 8.9 | >10 | 9.3 | 6.7 |

Note: The specific structures of the derivatives are detailed in the cited literature. This table provides a representative sample of the reported activities.

Mechanism of Action and Signaling Pathways

While the precise mechanisms of action for many 2-chloro-N-phenylaniline derivatives are still under investigation, some studies point towards the inhibition of cyclooxygenase (COX) enzymes as a potential pathway for their anti-inflammatory and analgesic effects.

Cyclooxygenase (COX) Inhibition

Diphenylamine derivatives have been shown to inhibit COX enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain.[8] The inhibition of COX-2, in particular, is a target for anti-inflammatory drug design due to its upregulation at sites of inflammation.

Below is a simplified representation of the COX signaling pathway that may be targeted by these derivatives.

Caption: Simplified COX signaling pathway and potential inhibition by 2-chloro-N-phenylaniline derivatives.

Pharmacokinetics

Detailed pharmacokinetic studies specifically on 2-chloro-N-phenylaniline derivatives are limited in the publicly available literature. However, studies on the broader class of diphenylamine derivatives provide some insights. Diphenylamine itself is reported to be rapidly absorbed after oral administration in animal models, undergoing metabolism to sulfonyl and glucuronyl conjugates, and is primarily excreted in the urine.[9] The pharmacokinetic profiles of diphenylamine derivatives can be influenced by factors such as lipophilicity and basicity.[10] Further in vivo studies are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of specific 2-chloro-N-phenylaniline derivatives.

Experimental Workflows

The preliminary investigation of novel 2-chloro-N-phenylaniline derivatives typically follows a structured workflow from synthesis to biological evaluation.